5-Chloroindole

Neuroscience Pharmacology Ion Channel

5-Chloroindole (CAS 17422-32-1, ≥98%) is the definitive 5-halogenated indole for pharmaceutical R&D. Only the 5-chloro substitution confers the unique electronegativity, steric profile, and lipophilicity required for sertindole synthesis via Ullmann coupling, selective 5-HT₃ receptor PAM activity with no α7 nAChR off-target effects, and superior antibiofilm efficacy (chloroindoles > bromoindoles > indole > fluoroindoles). Substituting with 5-bromoindole or 5-fluoroindole yields non-comparable experimental results. Also validated as a Nurr1 (NR4A2) agonist scaffold (Kd = 15.0 ± 1.2 μM) for Parkinson's research and as a monomer for redox-active polymer electrosynthesis.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 17422-32-1
Cat. No. B142107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroindole
CAS17422-32-1
Synonyms5-Chloro-1H-indole;  NSC 89562; 
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1Cl
InChIInChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
InChIKeyMYTGFBZJLDLWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroindole (CAS 17422-32-1): Technical Baseline and Market Position for Scientific Procurement


5-Chloroindole (CAS 17422-32-1) is a 5-substituted halogenated indole derivative with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol [1]. It is a crystalline solid with a melting point typically reported between 69-73°C and a boiling point of 130°C at 0.4 mmHg . This heterocyclic building block serves as a critical intermediate in pharmaceutical synthesis, particularly for the atypical antipsychotic sertindole, where it undergoes Ullmann coupling to form the key intermediate 5-chloro-1-(4-fluorophenyl)-indole [2]. Unlike simpler indoles or alternative halogenated variants (5-bromoindole, 5-fluoroindole), 5-chloroindole exhibits a unique combination of electronic properties imparted by the chlorine substituent at the 5-position, which influences both its reactivity in cross-coupling reactions and its biological target engagement profile [3].

Why 5-Chloroindole Cannot Be Casually Substituted with Other Halogenated Indoles


Substituting 5-chloroindole with a different halogenated indole (e.g., 5-bromoindole, 5-fluoroindole) or unsubstituted indole introduces significant alterations in both physicochemical properties and biological activity that directly impact experimental reproducibility and synthetic outcomes. The chlorine atom at the 5-position confers a specific balance of electronegativity, steric bulk, and lipophilicity that is not replicated by fluorine (smaller, more electronegative) or bromine (larger, more polarizable) . In antibiofilm assays against pathogenic E. coli, chloroindoles as a class demonstrated superior activity compared to bromoindoles, fluoroindoles, and unsubstituted indole, with the rank order being chloroindoles > bromoindoles > indole > fluoroindoles [1]. Furthermore, in receptor pharmacology, 5-chloroindole acts as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor—a profile that cannot be assumed for other halogenated analogs without direct empirical validation [2]. For procurement purposes, these differences mean that substituting 5-chloroindole with a cheaper or more readily available analog will likely yield non-comparable or failed experimental results.

Quantitative Comparative Evidence for 5-Chloroindole Differentiation


5-Chloroindole as a Selective 5-HT₃ Receptor Positive Allosteric Modulator (PAM)

5-Chloroindole (Cl-indole) has been quantitatively characterized as a potent and selective positive allosteric modulator (PAM) of the human 5-HT₃A receptor. It potentiates agonist-induced responses without directly activating the receptor. Importantly, it demonstrates selectivity by not modulating human nicotinic α7 receptor responses, distinguishing it from less selective allosteric modulators [1].

Neuroscience Pharmacology Ion Channel

Nurr1 Binding Affinity and Functional Activation by 5-Chloroindole

5-Chloroindole directly binds to the nuclear receptor Nurr1 (NR4A2) and stimulates its transcriptional activity. This is a defined, quantitative interaction distinct from its serotonergic activity. The binding affinity (Kd) of 5-chloroindole for Nurr1 was measured as 15.0 ± 1.2 μM, compared to the known Nurr1 agonist amodiaquine, which bound with an affinity of 8.0 ± 1.5 μM under identical conditions [1].

Neurodegeneration Parkinson's Disease Nuclear Receptor

Comparative Antibiofilm Efficacy of Halogenated Indoles Against Pathogenic E. coli

A systematic study comparing 16 halogenated indoles against enterohemorrhagic E. coli (EHEC) established a clear rank order for antibiofilm activity. The study concluded that chloroindoles, as a class, possess superior antibiofilm activity compared to bromoindoles, fluoroindoles, and the parent indole scaffold [1].

Microbiology Biofilm Antimicrobial

Electropolymerization to Form Redox-Active Films for Materials Science

5-Chloroindole undergoes electropolymerization to produce a redox-active film. This process is shared among several 5-substituted indoles, including 5-cyanoindole, indole-5-carboxylic acid, 5-bromoindole, and 5-methoxyindole, and results in a film consisting of a cyclic trimer and chains of linked cyclic trimers [1]. This demonstrates a class-wide property of 5-substituted indoles for creating electroactive materials.

Materials Science Polymer Chemistry Electrochemistry

Corrosion Inhibition of Mild Steel in Acidic Media

5-Chloroindole has been tested and directly compared with 5-aminoindole and unsubstituted indole for its ability to inhibit mild steel corrosion in 1 N deaerated sulphuric acid across a temperature range of 25 to 55°C [1]. While specific inhibition efficiencies for 5-chloroindole are not provided in the abstract, the study establishes its direct comparability to other 5-substituted indoles in this application.

Corrosion Science Electrochemistry Materials Protection

Key Intermediate in the Synthesis of the Atypical Antipsychotic Sertindole

5-Chloroindole is a mandatory and non-substitutable starting material for the synthesis of sertindole, an atypical antipsychotic drug. It reacts with 4-fluoro-bromobenzene via an Ullmann coupling reaction to form the crucial intermediate 5-chloro-1-(4-fluorophenyl)-indole [1]. This synthetic route is documented in multiple patents and process optimization studies [2].

Medicinal Chemistry Pharmaceutical Synthesis Process Chemistry

Validated Application Scenarios for 5-Chloroindole Based on Comparative Evidence


Neuroscience Research: Selective Positive Allosteric Modulation of 5-HT₃ Receptors

5-Chloroindole is the tool compound of choice for studying 5-HT₃ receptor allosteric modulation without off-target effects on nicotinic α7 receptors. As demonstrated by Newman et al. (2013), 5-chloroindole potentiates 5-HT₃A receptor-mediated currents in a dose-dependent manner while exhibiting no activity at human nicotinic α7 receptors, a critical selectivity feature lacking in many other allosteric modulators [5].

Parkinson's Disease and Neurodegeneration Research: Nurr1 Nuclear Receptor Activation

5-Chloroindole serves as a structurally distinct chemical probe for activating the Nurr1 (NR4A2) nuclear receptor, a validated target for Parkinson's disease. It binds directly to Nurr1 with a defined affinity (Kd = 15.0 ± 1.2 μM) and stimulates its transcriptional activity, providing a unique scaffold that is chemically distinct from antimalarial-derived Nurr1 agonists like amodiaquine [5].

Pharmaceutical Process Chemistry: Manufacturing of Sertindole

5-Chloroindole is an irreplaceable building block in the commercial and research-scale synthesis of sertindole. It is used in an Ullmann coupling reaction with 4-fluoro-bromobenzene to generate the key intermediate 5-chloro-1-(4-fluorophenyl)-indole, a step that has been the subject of multiple process optimization studies to improve yield and scalability [5].

Microbiology and Biofilm Research: Antibiofilm Agent Development

5-Chloroindole is a validated starting point for developing antibiofilm agents targeting pathogenic E. coli. Comparative structure-activity relationship (SAR) studies have shown that chloroindoles, as a class, exhibit superior antibiofilm activity compared to their bromo, fluoro, and unsubstituted counterparts. This quantitative rank-order data (chloroindoles > bromoindoles > indole > fluoroindoles) directly informs the selection of 5-chloroindole over other halogenated indoles for such investigations [5].

Materials Science: Electropolymerization for Redox-Active Films

5-Chloroindole is employed as a monomer for the electrosynthesis of redox-active polymer films. While other 5-substituted indoles also undergo this reaction, the electron-withdrawing chlorine substituent is expected to modulate the resulting film's electrochemical and optical properties in a manner distinct from electron-donating (e.g., methoxy) or other electron-withdrawing (e.g., cyano, carboxy) groups, as characterized by Mackintosh and Mount (1998) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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